tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate
Description
Properties
CAS No. |
1356111-25-5 |
|---|---|
Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-1,3-benzoxazol-7-yl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c1-12(2,3)18-11(16)15-9-5-7(13)4-8-10(9)17-6-14-8/h4-6H,1-3H3,(H,15,16) |
InChI Key |
BOPKJUDSOIBAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC2=C1OC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate typically involves the reaction of 5-chlorobenzo[d]oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods, often involving the reaction of tert-butyl carbamate with substituted benzoxazole derivatives. One notable method involves the use of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in the presence of bases to enhance yield and purity, facilitating its application as an intermediate in drug synthesis .
Biological Activities
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds containing benzoxazole moieties. For instance, a series of novel compounds synthesized with similar structures demonstrated significant suppression of inflammatory cytokines such as IL-6 and IL-1β in vitro and in vivo . The presence of tert-butyl groups was associated with enhanced biological activity, suggesting that tert-butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate may exhibit similar effects.
2. Anticancer Activity
Research has indicated that benzoxazole derivatives possess anticancer properties. Compounds related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The structural features of these compounds, including the benzoxazole ring, play a crucial role in their interaction with biological targets .
3. Antimicrobial Effects
The antibacterial and antitubercular activities of compounds related to benzoxazole derivatives have been documented. For example, certain synthesized derivatives exhibited broad-spectrum antibacterial activity against various pathogens, indicating that this compound could be explored for its antimicrobial properties .
Therapeutic Applications
1. Drug Development
this compound serves as an important intermediate in the synthesis of therapeutic agents such as Edoxaban, an anticoagulant used for treating thromboembolic disorders . The compound's role in facilitating the synthesis of such drugs underscores its relevance in pharmaceutical chemistry.
2. Neurological Disorders
Given the compound's potential acetylcholinesterase inhibitory activity, it may be investigated for applications in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promise in enhancing cognitive function by inhibiting acetylcholinesterase .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with tert-Butyl Carbamate Moieties
Evidence from synthesis pathways highlights analogues such as tert-butyl (1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate andtert-butyl (1S,2S,5R)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate (). These compounds share the tert-butyl carbamate group but differ in their core structures (oxabicyclo rings vs. benzo[d]oxazole). Key distinctions include:
- Electronic Effects : The benzo[d]oxazole core in the target compound introduces aromaticity and electron-withdrawing effects from the chlorine atom, whereas the oxabicyclo analogues lack aromaticity but feature strained cyclic ether systems.
- Synthetic Routes : Dehydroiodination reactions are employed for oxabicyclo derivatives (), whereas the target compound’s synthesis likely involves nucleophilic substitution or coupling reactions on pre-functionalized benzo[d]oxazole.
Functional Group Comparisons
- Carbamate Stability : tert-Butyl carbamates generally exhibit superior hydrolytic stability compared to methyl or benzyl carbamates due to steric hindrance. This property is critical in protecting amine functionalities during multi-step syntheses.
- Chloro-Substitution Impact: The 5-chloro substituent in the target compound may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogues, as seen in related benzo[d]oxazole derivatives.
Physicochemical Properties (Hypothetical Data Table)
Biological Activity
tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, with the CAS number 1356111-25-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and receptor interactions. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The molecular formula of this compound is C12H13ClN2O3, with a molecular weight of 268.70 g/mol. The compound exhibits several classifications related to its safety profile, including acute toxicity and skin irritation potential .
Biological Activity Overview
Recent studies have highlighted the compound's role as a potential antagonist for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory signaling pathways. The P2Y14 receptor is activated by UDP-glucose and plays a significant role in mediating responses to inflammation and pain .
In Vitro Studies
Research indicates that derivatives of benzoxazole, including this compound, inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-1β. For instance, compounds with similar structures demonstrated significant inhibition of these cytokines in vitro, suggesting that this compound may exhibit comparable anti-inflammatory properties .
In Vivo Studies
In vivo experiments have shown that certain benzoxazole derivatives can reduce mRNA levels of inflammatory markers without causing hepatotoxicity. Specifically, compounds analogous to this compound were found to significantly decrease IL-6, IL-1β, and TNF-α levels in liver tissues following lipopolysaccharide (LPS) injection in animal models .
Case Studies
Structure-Activity Relationship
The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the benzoxazole ring can significantly enhance biological activity. For instance, substituents such as tert-butyl groups at the 5th position have been associated with improved anti-inflammatory activity .
Toxicological Profile
The safety data sheet indicates that this compound poses risks such as skin irritation and respiratory tract irritation upon exposure. It is classified under acute toxicity categories which necessitate caution during handling .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves reacting 5-chlorobenzo[d]oxazol-7-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) to prevent hydrolysis. The reaction follows a nucleophilic addition-elimination mechanism. Optimization strategies include using continuous flow reactors to enhance reaction efficiency and purity . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC and adjusting stoichiometric ratios (e.g., excess tert-butyl chloroformate) can improve yields. Post-synthesis purification via column chromatography or recrystallization is recommended for high-purity isolates .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the carbamate linkage and substitution pattern on the benzo[d]oxazole ring. Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction using SHELX software can resolve complex stereochemical details . Purity assessment is best achieved via high-performance liquid chromatography (HPLC) or gas chromatography (GC), with discrepancies in spectral data prompting re-evaluation of synthetic conditions .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Use fume hoods to minimize inhalation risks, as carbamates may release toxic vapors under heating. Avoid contact with strong acids/bases or oxidizing agents to prevent hazardous reactions. Storage should be in airtight containers at room temperature, away from light and moisture. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound against specific biological targets, such as receptor tyrosine kinases?
Begin with in silico molecular docking studies to predict binding affinity to kinase active sites. Follow with in vitro kinase inhibition assays using purified enzymes (e.g., EGFR or VEGFR) and ATP-competitive binding protocols. For cellular efficacy, conduct proliferation assays in cancer cell lines (e.g., leukemia models) with dose-response curves (IC₅₀ determination). Structure-activity relationship (SAR) studies can guide derivatization, focusing on substituents like the chloro group for electronic effects .
Q. What strategies can be employed to resolve contradictions in spectroscopic data during the structural elucidation of this compound?
Cross-validate NMR and MS data with computational tools (e.g., ChemDraw or Gaussian simulations) to identify discrepancies arising from tautomerism or impurities. If X-ray crystallography is feasible, use SHELX for refinement to resolve stereochemical ambiguities . For unresolved peaks in NMR, employ heteronuclear correlation spectroscopy (HSQC/HMBC) to trace coupling pathways. Contradictions in mass spectra may indicate isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl) or fragmentation artifacts, requiring high-resolution MS (HRMS) for clarification .
Q. How does the electronic nature of substituents on the benzo[d]oxazole ring influence the reactivity and stability of tert-Butyl carbamate derivatives in synthetic applications?
Electron-withdrawing groups (e.g., -Cl) increase the electrophilicity of the carbamate carbonyl, enhancing reactivity in nucleophilic substitutions. However, they may reduce stability under acidic conditions due to increased susceptibility to hydrolysis. Stability studies under varying pH and temperature can quantify degradation kinetics. Computational modeling (DFT) of electron density maps can predict sites of reactivity for targeted functionalization .
Q. What methodological approaches are recommended for scaling up the synthesis of this compound from laboratory to pilot-scale while maintaining consistency?
Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions. Process analytical technology (PAT), such as inline FTIR or Raman spectroscopy, enables real-time monitoring of reaction parameters. Optimize solvent systems for easier large-scale purification (e.g., switching from DCM to ethyl acetate for greener extraction). Pilot batches should undergo rigorous QC testing (HPLC, NMR) to ensure reproducibility .
Q. How can researchers assess the environmental impact and degradation pathways of this compound?
Conduct biodegradation studies using soil/water microcosms under controlled conditions, tracking parent compound and metabolites via LC-MS. Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition) evaluate acute/chronic effects. Advanced oxidation processes (AOPs) like UV/H₂O₂ can simulate photodegradation, with kinetic modeling to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
